molecular formula C15H15ClN2O2 B10982750 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B10982750
M. Wt: 290.74 g/mol
InChI Key: ZJPTYOCWYPKMNL-UHFFFAOYSA-N
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Description

7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 7th position, a piperidin-1-ylcarbonyl group at the 3rd position, and a quinolin-4(1H)-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Chlorination: Introduction of the chloro group at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Piperidin-1-ylcarbonyl Group Introduction: The piperidin-1-ylcarbonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source like phosgene or carbonyldiimidazole.

    Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylcarbonyl group.

    Reduction: Reduction reactions can occur at the quinolin-4(1H)-one core, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminoquinoline derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The chloro and piperidin-1-ylcarbonyl groups may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3-(piperidin-1-ylcarbonyl)quinolin-4(1H)-one is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

7-chloro-3-(piperidine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H15ClN2O2/c16-10-4-5-11-13(8-10)17-9-12(14(11)19)15(20)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H,17,19)

InChI Key

ZJPTYOCWYPKMNL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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